

BCN-OH: A Technical Guide for Bioorthogonal Chemistry

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Compound of Interest

Compound Name: BCN-OH

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Introduction

(1R,8S,9S)-Bicyclo[6.1.0]non-4-yn-9-ylmethanol, commonly referred to as **BCN-OH**, is a key reagent in the field of bioorthogonal chemistry.^{[1][2]} As a prominent member of the bicyclo[6.1.0]nonyne (BCN) family of strained cyclooctynes, it has become an indispensable tool for researchers, scientists, and drug development professionals.^{[1][3]} Its significance lies in its unique combination of reactivity, stability, and hydrophilicity, which allows for efficient and specific chemical transformations within complex biological systems without interfering with native processes.^{[1][3]}

The primary application of **BCN-OH** is in the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of "copper-free click chemistry".^{[4][5]} This reaction enables the covalent ligation of a BCN-containing molecule to an azide-functionalized partner to form a stable triazole linkage, all without the need for cytotoxic copper catalysts.^{[1][4]} This biocompatibility is crucial for applications in living systems.^{[4][6]}

A defining feature of **BCN-OH** is its endo-hydroxyl group, which serves as a versatile chemical handle for further functionalization.^{[1][7]} This allows for the attachment of a wide array of molecules, including drugs, imaging agents, and affinity tags, making **BCN-OH** a foundational building block for creating sophisticated bioconjugates.^{[7][8]}

Core Properties of BCN-OH

BCN-OH is a white to off-white crystalline solid at room temperature.[1] Its structure is characterized by a highly strained bicyclo[6.1.0]non-4-yne core, which is the driving force for its reactivity in SPAAC reactions.[1] The ring strain is estimated to be approximately 12–13 kcal/mol.[1]

Property	Value	References
CAS Number	1263166-90-0	[8][9]
Molecular Formula	C ₁₀ H ₁₄ O	[1][9][10]
Molecular Weight	150.22 g/mol	[1][9][10]
Appearance	White to off-white powder/solid	[1][8]
Stereochemistry	(1R,8S,9s) or endo configuration	[1][2]
Purity	Typically ≥95% or ≥98%	[8][9]

The SPAAC Reaction: Mechanism and Kinetics

The utility of **BCN-OH** is fundamentally linked to the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction. This [3+2] cycloaddition occurs between the strained alkyne of the BCN moiety and an organic azide.[11] The significant ring strain of BCN lowers the activation energy of the reaction, allowing it to proceed rapidly at physiological temperatures without a catalyst.[12] A key advantage of the symmetrical structure of BCN is that it forms a single regioisomer upon cycloaddition, which is critical for applications requiring homogeneous products.[13]

Caption: General mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with **BCN-OH**.

The reaction kinetics of SPAAC are a critical consideration. While BCN exhibits excellent reaction rates, its performance relative to other cyclooctynes like dibenzocyclooctyne (DBCO) depends on the azide partner.[12] Generally, DBCO reacts faster with aliphatic azides, but BCN can show significantly faster kinetics with aromatic azides.[12]

Cyclooctyne	Second-Order Rate Constant (k_2) with Benzyl Azide ($M^{-1}s^{-1}$)	Solvent System	References
endo-BCN-OH	0.29	CD ₃ CN/D ₂ O (1:2)	[13][14]
endo-BCN-OH	0.14	CD ₃ CN/D ₂ O (3:1)	[13][14]
DBCO	~1.0	Not specified	[12]
BARAC	~9.3	Not specified	[15]

Note: Reaction rates are highly dependent on the specific reactants, solvent, and temperature.

Applications of BCN-OH in Research and Development

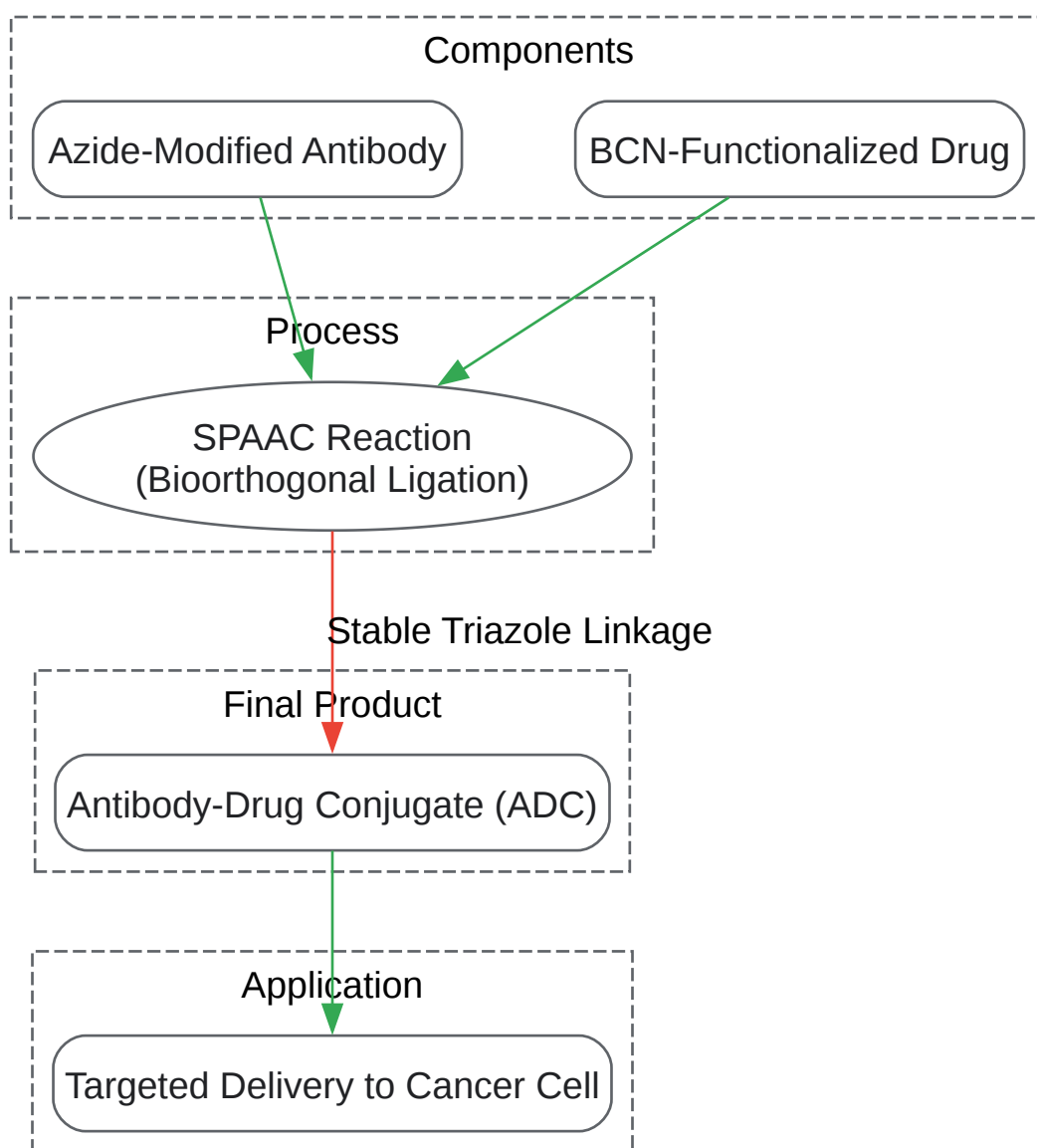
The versatility of **BCN-OH** has led to its adoption across numerous scientific disciplines. The hydroxyl group allows for its incorporation into a vast range of molecular constructs.

Biomolecule Modification and Labeling

BCN-OH and its derivatives are widely used for the specific labeling of biomolecules.[3][8] By introducing azide groups into proteins, nucleic acids, or glycans through metabolic or enzymatic means, researchers can then use BCN-functionalized probes (e.g., fluorescent dyes, biotin) to attach tags for visualization, tracking, and quantification.[3][8]

Drug Delivery and Antibody-Drug Conjugates (ADCs)

In drug development, **BCN-OH** serves as a critical linker component for creating ADCs.[8][16] An antibody can be functionalized with an azide, and a potent cytotoxic drug can be attached to a **BCN-OH** moiety. The subsequent SPAAC reaction creates a stable ADC, where the antibody guides the drug specifically to cancer cells, minimizing off-target toxicity.[16] BCN linkers are valued for the stability they impart to the final conjugate.[7][16]



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Caption: Workflow for the development of an Antibody-Drug Conjugate (ADC) using **BCN-OH**.

Cellular and In Vivo Imaging

BCN-OH is instrumental in creating probes for molecular imaging.[8] By conjugating BCN to fluorescent dyes, highly sensitive probes can be generated for cellular imaging.[8] Similarly, attaching BCN to chelating agents like DOTA allows for the subsequent radiolabeling with isotopes for PET or SPECT imaging in living organisms.[1]

Materials Science

The principles of BCN-based click chemistry extend to materials science.^[8] Surfaces such as glass, metal, or polymers can be functionalized with BCN groups.^[8] These activated surfaces can then be used to immobilize azide-tagged biomolecules for applications like biosensors and bio-chips.^[8]

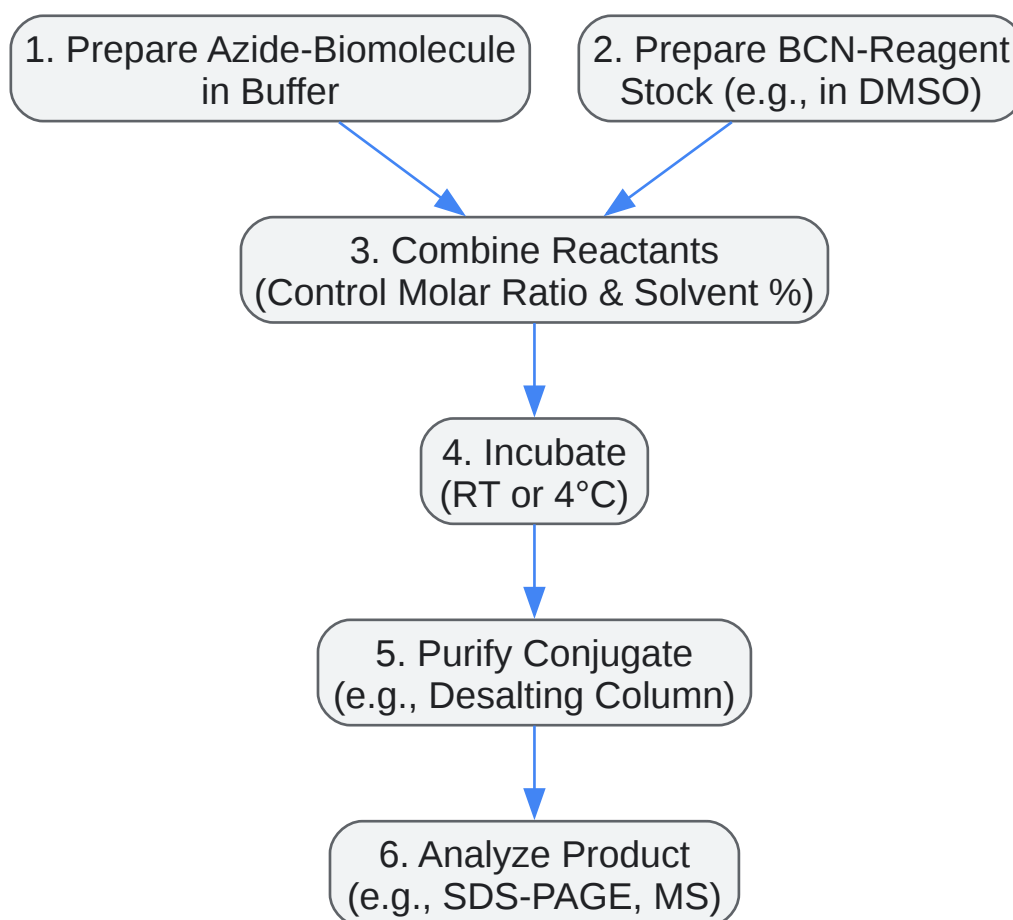
Experimental Protocols

General Protocol for SPAAC Bioconjugation

This protocol provides a general workflow for conjugating a BCN-functionalized molecule to an azide-modified biomolecule (e.g., a protein).^{[17][18]}

- Reagent Preparation:
 - Dissolve the azide-modified biomolecule in a suitable aqueous buffer (e.g., PBS, pH 7.4).
 - Prepare a stock solution of the BCN-functionalized reagent (e.g., BCN-PEG-Fluorophore) in a compatible solvent like DMSO.^[17]
- Reaction Setup:
 - Add the BCN reagent stock solution to the biomolecule solution. A molar excess of the BCN reagent (e.g., 10-20 fold) is often used to ensure complete labeling of the biomolecule.^[17]
 - The final concentration of the organic solvent (e.g., DMSO) should be kept low (typically <20%) to avoid denaturation of the biomolecule.^[17]
- Incubation:
 - Allow the reaction to proceed at room temperature for 2-12 hours or at 4°C for 12-24 hours.^{[17][18]} The optimal time should be determined empirically for each specific system.
- Quenching (Optional):
 - If a highly reactive BCN-NHS ester was used for initial functionalization, a quenching reagent like Tris or hydroxylamine can be added to consume any unreacted ester.^[17]

- Purification:
 - Remove the excess unreacted BCN reagent from the final conjugate using an appropriate method, such as spin desalting columns, size-exclusion chromatography (SEC), or dialysis.[17]
- Analysis:
 - Validate the final conjugate using methods like SDS-PAGE, mass spectrometry, or HPLC to confirm successful conjugation and assess purity.[18]



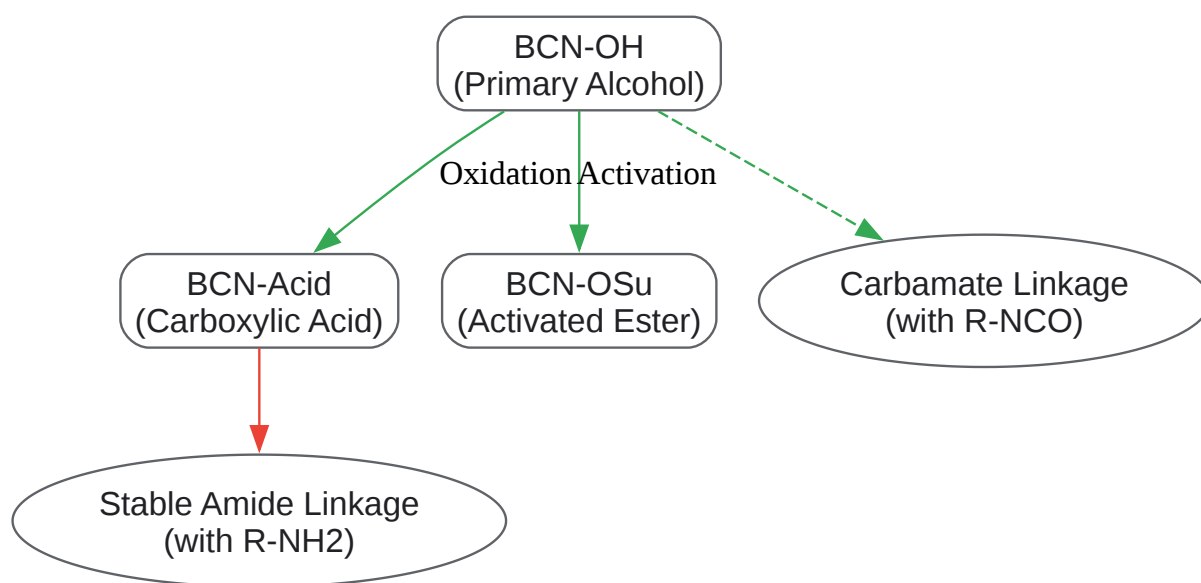
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Caption: A general experimental workflow for a SPAAC bioconjugation reaction.

Synthesis and Functionalization of the Hydroxyl Group

BCN-OH is typically synthesized via the cyclopropanation of 1,5-cyclooctadiene.[19] Controlling the stereoselectivity of this step is crucial to produce the desired syn isomer, which is the precursor to the endo-**BCN-OH** used in most bioorthogonal applications.[1]

The primary alcohol on **BCN-OH** is a key functional handle that allows for its conjugation to a wide variety of molecules.[1][4] It can be converted into other reactive groups to facilitate different coupling strategies. For example, reaction with N,N'-Disuccinimidyl carbonate yields BCN-OSu, which can then react with primary amines.[20] Oxidation of the alcohol yields BCN acid, which allows for the formation of highly stable amide bonds, a key advantage over less stable carbamate linkages sometimes formed from **BCN-OH**. [7]



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Caption: Functionalization pathways of the **BCN-OH** hydroxyl group.

Advantages and Limitations

The choice of a bioorthogonal reagent depends on the specific experimental context. **BCN-OH** offers a compelling balance of properties but also has limitations to consider.

Advantages	Disadvantages
Favorable Reactivity/Hydrophilicity Balance: More hydrophilic than highly nonpolar cyclooctynes like DIBO, which can be advantageous for labeling water-exposed proteins.[1][14]	Slower Kinetics with Aliphatic Azides: Generally slower than DBCO when reacting with common aliphatic azides.[12]
High Stability: More stable than DBCO in the presence of endogenous thiols like glutathione, reducing off-target reactions.[12]	Thiol Reactivity: Can exhibit some non-negligible cross-reactivity with thiols, though this can be mitigated.[14]
Single Regioisomer Product: Its symmetrical structure ensures the formation of a single, well-defined product.[13]	
Versatile Functional Handle: The hydroxyl group allows for straightforward derivatization into various reactive species.[1][7]	
Small Size: The compact structure is less likely to perturb the function of the biomolecule it is attached to.[21]	

Handling and Storage

Proper handling and storage are essential to maintain the integrity and reactivity of **BCN-OH**.

- **Storage Conditions:** Store at -20°C for long-term stability.[4][10] It can be stored at 0-4°C for short periods (days to weeks).[10]
- **Protection:** Keep protected from light and moisture.[4]
- **Atmosphere:** Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[4]
- **Stability:** The compound is stable for several weeks under ambient shipping conditions.[10] When stored properly, it has a shelf life of over two years.[10]

Conclusion

BCN-OH is a powerful and versatile tool in the bioorthogonal chemistry toolbox.[4] Its well-balanced properties of reactivity, stability, and hydrophilicity, combined with its small size and the synthetic versatility of its hydroxyl group, make it an ideal choice for a wide range of applications.[1] From fundamental biological research involving the labeling and tracking of biomolecules to the development of advanced therapeutics like ADCs, **BCN-OH** continues to enable scientific discovery and innovation.[8][22] Understanding its chemical properties, reaction kinetics, and appropriate handling is key to successfully leveraging this reagent for cutting-edge research in chemical biology, drug discovery, and materials science.

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References

- 1. BCN-OH | 1263166-90-0 | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is BCN : A Versatile Bioconjugation Tool | AxisPharm [axispharm.com]
- 4. endo-BCN-OH, CAS 1263166-90-0 | AxisPharm [axispharm.com]
- 5. BCN-OH | 1263166-90-0 [chemicalbook.com]
- 6. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 7. Bicyclo[6.1.0]nonyne carboxylic acid for the production of stable molecular probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. watson-int.com [watson-int.com]
- 9. chemscene.com [chemscene.com]
- 10. medkoo.com [medkoo.com]
- 11. Chemoselectivity of Tertiary Azides in Strain-Promoted Alkyne-Azide Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]

- 13. Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Simple Method for Enhancing the Bioorthogonality of Cyclooctyne Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. journal.unnes.ac.id [journal.unnes.ac.id]
- 17. broadpharm.com [broadpharm.com]
- 18. benchchem.com [benchchem.com]
- 19. Stereoselective Synthesis of Bicyclo[6.1.0]nonene Precursors of the Bioorthogonal Reagents s-TCO and BCN - PMC [pmc.ncbi.nlm.nih.gov]
- 20. BCN-Osu synthesis - chemicalbook [chemicalbook.com]
- 21. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 22. purepeg.com [purepeg.com]
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